2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
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Overview
Description
2,6-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes difluoro groups, a methylindolin moiety, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core indolinyl and piperazinyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:
Indole Synthesis: : The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Biltz synthesis.
Piperazine Derivatives: : Piperazine derivatives can be synthesized through the reaction of diethanolamine with ethylene dichloride.
Coupling Reactions: : The final step involves coupling the indolinyl and piperazinyl components using reagents like carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Amines, alcohols, and various solvents
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, including its interactions with enzymes and receptors.
Medicine
In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: : Similar in structure but lacks the indolinyl and piperazinyl groups.
N-(2-(1-methylindolin-5-yl)ethyl)benzamide: : Similar but without the difluoro groups.
2,6-Difluoro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide: : Similar but lacks the indolinyl group.
Uniqueness
2,6-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is unique due to its combination of difluoro groups, methylindolin moiety, and piperazinyl group. This combination provides it with distinct chemical and biological properties compared to similar compounds.
Biological Activity
2,6-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a compound with potential therapeutic applications. Its structure suggests significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains a difluorobenzamide moiety linked to an indoline and a piperazine group, which are known to influence its biological interactions.
Research indicates that this compound acts primarily as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological disorders. Inhibition of PDE10A can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for numerous signaling pathways in the brain.
Enzyme Inhibition
Studies have demonstrated that this compound exhibits significant inhibitory activity against PDE10A. The IC50 value, which indicates the concentration required to inhibit 50% of the enzyme activity, was found to be in the low nanomolar range, suggesting potent inhibition. This is particularly relevant for conditions such as schizophrenia and other cognitive disorders where PDE10A modulation may be beneficial .
Receptor Modulation
In addition to its PDE10A inhibitory action, this compound has been shown to interact with various neurotransmitter receptors. Preliminary data suggest it may act as a partial agonist at certain serotonin receptors, which could contribute to its psychoactive effects .
Neuropharmacological Studies
A series of neuropharmacological studies were conducted to evaluate the cognitive-enhancing effects of this compound in animal models. In one study, rodents treated with the compound showed improved performance in memory tasks compared to controls. This effect was attributed to enhanced dopaminergic signaling resulting from PDE10A inhibition .
Toxicology and Safety Profile
Toxicological assessments indicated that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were reported in chronic toxicity studies, supporting its potential for further clinical development .
Comparative Analysis with Related Compounds
Compound Name | PDE10A Inhibition (IC50) | Cognitive Enhancement | Safety Profile |
---|---|---|---|
This compound | Low nM | Yes | Favorable |
Compound A (similar structure) | High nM | No | Moderate |
Compound B (different structure) | Low µM | Yes | Poor |
Properties
IUPAC Name |
2,6-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N4O/c1-27-10-12-29(13-11-27)21(16-6-7-20-17(14-16)8-9-28(20)2)15-26-23(30)22-18(24)4-3-5-19(22)25/h3-7,14,21H,8-13,15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASOZAFVMXEOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC4=C(C=C3)N(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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